Cas no 941294-47-9 (2-Chloro-6-cyclopropylaminopyrazine)

2-Chloro-6-cyclopropylaminopyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at the 2-position and a cyclopropylamino group at the 6-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group offers a versatile site for further functionalization, while the cyclopropylamino moiety contributes to steric and electronic modulation, enhancing selectivity in target interactions. Its well-defined chemical properties facilitate controlled reactions, particularly in the development of biologically active molecules. The compound's stability and purity ensure consistent performance in synthetic applications, making it a reliable choice for research and industrial processes requiring precise molecular modifications.
2-Chloro-6-cyclopropylaminopyrazine structure
941294-47-9 structure
商品名:2-Chloro-6-cyclopropylaminopyrazine
CAS番号:941294-47-9
MF:C7H8N3Cl
メガワット:169.61152
MDL:MFCD09800961
CID:796929
PubChem ID:46738649

2-Chloro-6-cyclopropylaminopyrazine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-N-cyclopropylpyrazin-2-amine
    • 2-Chloro-6-cyclopropylaminopyrazine
    • 2-Pyrazinamine,6-chloro-N-cyclopropyl-
    • TYAIEHCRGITGEM-UHFFFAOYSA-N
    • CS-0212458
    • AKOS009154412
    • 941294-47-9
    • SCHEMBL12615604
    • BP-20041
    • MB07688
    • BS-24865
    • MFCD09800961
    • A859560
    • 6-Chloro-N-cyclopropyl-2-pyrazinamine
    • DTXSID80674309
    • (6-CHLOROPYRAZIN-2-YL)CYCLOPROPYLAMINE
    • MDL: MFCD09800961
    • インチ: InChI=1S/C7H8ClN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11)
    • InChIKey: TYAIEHCRGITGEM-UHFFFAOYSA-N
    • ほほえんだ: C1CC1NC2=CN=CC(=N2)Cl

計算された属性

  • せいみつぶんしりょう: 169.04100
  • どういたいしつりょう: 169.041
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.455
  • ふってん: 300.242 °C at 760 mmHg
  • フラッシュポイント: 135.382 °C
  • PSA: 37.81000
  • LogP: 1.77730

2-Chloro-6-cyclopropylaminopyrazine セキュリティ情報

2-Chloro-6-cyclopropylaminopyrazine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-6-cyclopropylaminopyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C363720-100mg
2-Chloro-6-cyclopropylaminopyrazine
941294-47-9
100mg
$ 75.00 2023-04-18
TRC
C363720-1g
2-Chloro-6-cyclopropylaminopyrazine
941294-47-9
1g
$ 293.00 2023-04-18
Apollo Scientific
OR322336-250mg
6-Chloro-n-cyclopropylpyrazin-2-amine
941294-47-9
250mg
£105.00 2024-05-24
Fluorochem
209513-5g
6-Chloro-N-cyclopropylpyrazin-2-amine
941294-47-9 95%
5g
£525.00 2022-02-28
Fluorochem
209513-1g
6-Chloro-N-cyclopropylpyrazin-2-amine
941294-47-9 95%
1g
£150.00 2022-02-28
abcr
AB272810-5g
2-Chloro-6-cyclopropylaminopyrazine, 97%; .
941294-47-9 97%
5g
€756.00 2025-02-13
Ambeed
A383625-1g
6-Chloro-N-cyclopropylpyrazin-2-amine
941294-47-9 97%
1g
$119.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1283128-1g
2-Chloro-6-cyclopropylaminopyrazine
941294-47-9 97%
1g
¥1600.00 2024-04-24
1PlusChem
1P006RN6-1g
6-chloro-N-cyclopropylpyrazin-2-amine
941294-47-9 97%
1g
$185.00 2025-02-21
Chemenu
CM168616-5g
6-Chloro-N-cyclopropylpyrazin-2-amine
941294-47-9 95%
5g
$462 2023-03-05

2-Chloro-6-cyclopropylaminopyrazine 合成方法

2-Chloro-6-cyclopropylaminopyrazine 関連文献

2-Chloro-6-cyclopropylaminopyrazineに関する追加情報

Professional Introduction to 2-Chloro-6-cyclopropylaminopyrazine (CAS No. 941294-47-9)

2-Chloro-6-cyclopropylaminopyrazine, identified by the CAS number 941294-47-9, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural features and potential applications in medicinal chemistry. The compound’s molecular structure, featuring both chloro and cyclopropylamino substituents, makes it a promising candidate for further exploration in the development of novel therapeutic agents.

The nomenclature of 2-Chloro-6-cyclopropylaminopyrazine adheres to the standard IUPAC rules, ensuring clarity and precision in its identification. The presence of a chloro group at the 2-position and a cyclopropylamino group at the 6-position of the pyrazine ring contributes to its unique chemical properties. These structural elements not only influence its reactivity but also open up possibilities for diverse chemical modifications, making it a valuable scaffold for synthetic chemists.

In recent years, there has been a growing interest in pyrazine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyrazines are known for their role in various biological processes, and modifications at specific positions on the ring can lead to significant changes in their pharmacological profiles. The compound 2-Chloro-6-cyclopropylaminopyrazine is no exception and has been studied for its potential in several therapeutic areas.

One of the most compelling aspects of 2-Chloro-6-cyclopropylaminopyrazine is its utility as a building block in the synthesis of more complex molecules. The chloro substituent allows for further functionalization via nucleophilic substitution reactions, while the cyclopropylamino group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. These features make it an attractive candidate for designing molecules with improved pharmacokinetic properties.

Recent research has highlighted the compound’s potential in the development of antiviral and anticancer agents. Studies have shown that pyrazine derivatives can interfere with viral replication cycles by inhibiting key enzymes involved in viral metabolism. Additionally, modifications at the 2- and 6-positions have been found to enhance binding to certain cancer-related proteins, leading to promising results in preclinical studies. The CAS number 941294-47-9 provides a unique identifier for this compound, facilitating its use in scientific literature and patent applications.

The synthesis of 2-Chloro-6-cyclopropylaminopyrazine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by nucleophilic substitution and protecting group strategies. Advanced techniques such as transition metal catalysis have also been explored to improve reaction efficiency and selectivity. These synthetic methodologies are crucial for producing sufficient quantities of the compound for further biological evaluation.

In addition to its synthetic significance, 2-Chloro-6-cyclopropylaminopyrazine has been investigated for its role in drug discovery programs aimed at addressing unmet medical needs. Its structural versatility allows medicinal chemists to explore a wide range of analogs with tailored biological activities. By leveraging computational chemistry tools, researchers can predict the binding modes of these derivatives to target proteins, accelerating the discovery process.

The compound’s potential extends beyond traditional pharmaceutical applications. It has shown promise in agricultural chemistry as well, where pyrazine derivatives can serve as intermediates for developing novel pesticides and herbicides. The ability to modify its structure enables the creation of compounds with specific biological activities against pests while minimizing environmental impact.

The safety profile of 2-Chloro-6-cyclopropylaminopyrazine is another critical aspect that has been thoroughly evaluated through various toxicological studies. Preliminary data suggest that the compound exhibits moderate solubility in organic solvents but limited bioavailability upon oral administration. These properties are important considerations when designing formulations for therapeutic use.

The future prospects of 2-Chloro-6-cyclopropylaminopyrazine are promising, with ongoing research efforts focused on expanding its applications in drug development. Collaborative projects between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As our understanding of biological pathways continues to grow, compounds like this will play an increasingly important role in addressing complex diseases.

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